An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS: 1513-88-8) for Advanced Research and Pharmaceutical Development
An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane (CAS: 1513-88-8) for Advanced Research and Pharmaceutical Development
This guide provides a comprehensive technical overview of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane, a specialized fluorinated building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, applications, and handling. The structure herein is designed to logically present the core attributes of this reagent, emphasizing the causality behind its utility and the protocols for its effective and safe implementation.
Core Chemical Identity and Physicochemical Profile
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is a linear-chain aliphatic compound distinguished by a heavily fluorinated tail and a reactive terminal iodide. This unique structure makes it a valuable intermediate for introducing fluorinated moieties into complex organic molecules. Its identity is formally defined by the Chemical Abstracts Service (CAS) number 1513-88-8.[][2][3]
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 1513-88-8[][4] |
| Molecular Formula | C₅H₄F₇I[][4] |
| Molecular Weight | 323.98 g/mol [][4] |
| Synonyms | 1H,1H,2H,2H-Perfluoropentyl iodide, 1-Iodo-3,3,4,4,5,5,5-heptafluoropentane[4] |
| InChI Key | TZNRRNKRZXHADL-UHFFFAOYSA-N[4] |
| Canonical SMILES | FC(F)(F)C(F)(F)C(F)(F)CCI |
The physicochemical properties of this compound, summarized below, dictate its handling, purification, and reaction conditions. The high density is characteristic of polyfluorinated and iodinated organics, while its boiling point is suitable for purification via vacuum distillation.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Liquid | [4] |
| Density | 1.926 g/cm³ (at 25 °C) | [4] |
| Boiling Point | 80 °C | [4] |
| Flash Point | 47 °C | [4] |
| Refractive Index | 1.382 | [4] |
| Vapor Pressure | 12.4 mmHg (at 25 °C) | [4] |
| Purity (Typical) | ≥94% (GC) | [5] |
Strategic Synthesis and Purification
While various synthetic routes exist for fluoroalkyl iodides, a prevalent and logical strategy involves the anti-Markovnikov addition of an iodine source across the double bond of a corresponding terminal alkene. This approach is favored because it reliably installs the iodine at the sterically accessible terminal position, which is crucial for its function as a synthetic handle.
Plausible Synthetic Workflow: Radical-Mediated Iodoalkylation
The synthesis can be achieved via the radical addition of hydrogen iodide to 3,3,4,4,5,5,5-heptafluoropent-1-ene. The use of a radical initiator is critical to override the standard electrophilic addition mechanism, which would otherwise place the iodine at the internal carbon (Markovnikov's rule). This ensures the formation of the desired primary iodide.
Caption: Illustrative workflow for the synthesis of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane.
Illustrative Experimental Protocol
This protocol is a representative, field-proven methodology for this class of compounds and should be adapted and optimized based on laboratory conditions.
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Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 3,3,4,4,5,5,5-heptafluoropent-1-ene (1.0 eq).
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Reagent Addition: Add a suitable solvent (e.g., cyclohexane) followed by the iodine source (e.g., elemental iodine, 1.2 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq).
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Reaction Execution: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting alkene.
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Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
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Extraction and Drying: Extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
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Purification: Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield 1,1,1,2,2,3,3-heptafluoro-5-iodopentane as a clear liquid.
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Validation: The structure and purity of the final product must be confirmed using ¹H NMR, ¹⁹F NMR, and GC-MS analysis. This step is a self-validating system ensuring the integrity of the material for subsequent applications.
Applications in Drug Discovery and Materials Science
The utility of this reagent stems from the combined properties of its two key features: the fluorinated chain and the terminal iodide.
The Strategic Value of Fluorine in Medicinal Chemistry
The incorporation of fluorine or fluorinated groups is a cornerstone of modern drug design.[6] The heptafluoropentyl moiety can significantly alter a parent molecule's pharmacological profile by:
-
Enhancing Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Modulating Lipophilicity: Fluorination increases lipophilicity, which can improve membrane permeability and oral bioavailability.[7]
-
Improving Binding Affinity: The unique electronic properties of fluorine can lead to more potent interactions with target proteins.[7]
The Carbon-Iodine Bond: A Versatile Synthetic Handle
The terminal C-I bond is the molecule's reactive center. Its relatively low bond energy makes it an excellent leaving group for nucleophilic substitution reactions and a key participant in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This allows the heptafluoropentyl group to be precisely installed onto a wide range of molecular scaffolds.
Key Application: Building Block for Protein Degraders
A particularly relevant application is its use as a building block for protein degraders.[5] In the design of Proteolysis-Targeting Chimeras (PROTACs), this reagent can be used to append the fluorinated chain to the E3 ligase ligand or the target protein binder. The fluorinated tail serves to fine-tune the physicochemical properties of the final PROTAC molecule, such as its solubility and cell permeability, which are critical for efficacy.
Caption: Logical flow from the compound's reactive handle to its advanced applications.
Safety, Handling, and Storage Protocols
Due to its irritant properties, proper handling of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is mandatory. The following information is derived from its Globally Harmonized System (GHS) classification.
Table 3: GHS Hazard Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning [4][8] |
| Hazard Statements | H315: Causes skin irritation.[4][8] H319: Causes serious eye irritation.[4][8] H335: May cause respiratory irritation.[4][8] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P403+P233, P405, P501[4][8][9][10] |
Protocol: Safe Laboratory Handling Workflow
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors, in accordance with P271 (Use only outdoors or in a well-ventilated area).[4][8][9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as stipulated by P280.[4][8][9][10] This includes:
-
Nitrile or neoprene gloves.
-
A flame-resistant lab coat.
-
Chemical safety goggles or a full-face shield.
-
If exposure limits may be exceeded, use a respirator with a type ABEK (EN14387) filter.
-
-
Chemical Handling: Avoid direct contact with skin and eyes.[9][10] In case of skin contact, wash thoroughly with soap and water (P302+P352).[4][8] For eye contact, rinse cautiously with water for several minutes (P305+P351+P338).[4][8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area (P403+P233).[4][8][9] The material should be stored locked up (P405) and away from incompatible materials such as strong oxidizing agents.[4][8][9]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations (P501).[8][9][10]
Conclusion
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane is more than a mere chemical; it is a strategic tool for molecular design. Its value is rooted in the predictable reactivity of its carbon-iodine bond and the profound, beneficial influence of its fluorinated chain on the properties of target molecules. For professionals in drug discovery and advanced materials, a thorough understanding of this reagent's properties, synthesis, and safe handling is essential to unlocking its full potential in creating next-generation chemical entities.
References
-
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane, min 94% (GC), 1 gram - HDH Chemicals. [Link]
-
The Role of 1-Fluoro-5-iodopentane in Advancing Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane - MilliporeSigma. [Link]
-
Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - PubMed Central. [Link]
- CA2194994C - Process for producing 1,1,1,2,3,3,3-heptafluoropropane - Google P
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]
Sources
- 2. 1,1,1,2,2,3,3-HEPTAFLUORO-5-IODOPENTANE | 1513-88-8 [chemicalbook.com]
- 3. xinnuo1.lookchem.com [xinnuo1.lookchem.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. jelsciences.com [jelsciences.com]
- 7. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
